molecular formula C10H8FN3O B1467151 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1483880-38-1

1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467151
CAS No.: 1483880-38-1
M. Wt: 205.19 g/mol
InChI Key: WLBIQNFRGZQOIS-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted at the N1 position with a 3-fluorobenzyl group (CH₂-C₆H₄-F-3) and a formyl (-CHO) group at the C4 position. This compound is synthesized via a condensation reaction between 3-fluorobenzylamine and 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde in 1,4-dioxane, followed by purification via column chromatography (PE/DCM system), yielding 76% of the product as a yellow oil . Its structure is confirmed by ¹H NMR (δ 10.14 ppm for the aldehyde proton) and chromatographic retention factors (Rf = 0.22 in DCM) .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBIQNFRGZQOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8FN3O\text{C}_{10}\text{H}_{8}\text{F}\text{N}_{3}\text{O}

This compound features a triazole ring substituted with a 3-fluorobenzyl group and a carbonyl functional group at the 4-position. The presence of the fluorine atom is particularly noteworthy as it can enhance biological activity through increased lipophilicity and altered electronic properties.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundC. albicans16 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain triazoles have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of cell cycle progression

The results indicate that this compound exhibits promising anticancer activity with relatively low IC50 values, suggesting its potential for further development as an anticancer therapeutic.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in cellular metabolism or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variation: Benzyl vs. Phenyl Derivatives

Key Comparison Points :

  • Substituent Position and Type : The target compound features a 3-fluorobenzyl group, while analogues like 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (phenyl-substituted) lack the methylene linker.
  • Synthetic Routes :
    • The benzyl derivative is synthesized via amine-aldehyde condensation .
    • The phenyl derivative is prepared from o-nitroaniline through cyclization and subsequent formylation, achieving a 96% yield in downstream reactions .
  • Phenyl-substituted derivatives are often intermediates for heterocyclic compounds like pyrazol-3-ones, which exhibit antimicrobial and anti-inflammatory activities .
Table 1: Comparison of Benzyl and Phenyl Derivatives
Compound Name Substituent Synthesis Yield Key Application Reference
1-[(3-Fluorophenyl)methyl]-1H-triazole-4-CHO 3-Fluorobenzyl 76% Cholinesterase inhibition
1-(3-Fluorophenyl)-1H-triazole-4-CHO 3-Fluorophenyl 96% Pyrazol-3-one synthesis
1-Phenyl-1H-triazole-4-CHO Phenyl Not reported FXa inhibitor intermediates

Isomeric Effects: 1H vs. 2H-Triazole Derivatives

Key Comparison Points :

  • Tautomeric Forms : 1,2,3-Triazole exists as 1H (N1-substituted) and 2H (N2-substituted) isomers.
  • Biological Activity :
    • 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde exhibits superior α-glycosidase inhibition (IC₅₀ ~3.2–5.3 μM) compared to 1H isomers, likely due to enhanced Schiff base formation with enzyme residues .
    • 1H isomers, such as the target compound, are more commonly used in metal-catalyzed cycloadditions (e.g., CuAAC) for drug discovery .
Table 2: Activity of 1H vs. 2H Isomers
Compound Name Isomer Key Activity Reference
2-Phenyl-2H-triazole-4-CHO 2H α-Glycosidase inhibition
1-[(3-Fluorophenyl)methyl]-1H-triazole-4-CHO 1H Cholinesterase inhibition

Halogen and Electron-Withdrawing Group Variations

Key Comparison Points :

  • Fluorine Substitution: Fluorine at the 3-position (target compound) improves metabolic stability and binding affinity compared to non-fluorinated analogues .
  • Chlorine and Nitro Groups :
    • 1-(4-Chlorophenyl)-1H-triazole-4-CHO shows moderate anticancer activity (IC₅₀ ~5–10 μM) against HeLa and MCF-7 cells .
    • 1-(4-Nitrophenyl)-1H-triazole-4-CHO is a key intermediate for charged cholinesterase inhibitors .
Table 3: Halogenated and Electron-Withdrawing Derivatives
Compound Name Substituent Biological Activity Reference
1-(4-Chlorophenyl)-1H-triazole-4-CHO 4-Chlorophenyl Anticancer (HeLa, MCF-7)
1-(4-Nitrophenyl)-1H-triazole-4-CHO 4-Nitrophenyl Cholinesterase inhibitor synthesis

Pharmacokinetic and Structural Insights

  • LogP and Bioavailability : The target compound’s benzyl-fluorine substitution likely reduces logP compared to trifluoromethyl derivatives (e.g., 1-(3-trifluoromethylphenyl)-1H-triazole-4-CHO ), balancing solubility and membrane permeability .
  • Crystal Structures: Analogues like (Z)-4-((1-(3-fluorophenyl)-1H-triazol-4-yl)methylene)-5-methyl-2-phenylpyrazol-3-one exhibit monoclinic packing (space group P21/c) with π-π interactions stabilizing the aldehyde conformation .

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring is most commonly constructed via azide-alkyne cycloaddition reactions, often catalyzed by copper (Cu(I)) in what is known as "Click" chemistry. This approach allows for regioselective formation of 1,4-disubstituted 1,2,3-triazoles with high yields and mild conditions.

  • Click Chemistry (CuAAC): The copper-catalyzed azide-alkyne cycloaddition is a widely employed method to synthesize 1,2,3-triazoles by reacting organic azides with terminal alkynes. This method is highly efficient and tolerant of various functional groups, making it suitable for assembling complex molecules such as 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole derivatives.

  • N-Tosylhydrazone Cycloaddition: Alternative methods include oxidative formal [4+1] cycloadditions of N-tosylhydrazones with alkynes or other partners, catalyzed by iodine-based systems as metal-free alternatives.

Specific Preparation of 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred and designed based on known procedures for related triazole aldehydes and fluorophenylmethyl-substituted triazoles.

Stepwise Synthetic Approach:

  • Synthesis of 3-Fluorobenzyl Azide:

    • Starting from 3-fluorobenzyl bromide or chloride, nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF) yields 3-fluorobenzyl azide.
  • Preparation of Alkyne Precursor with Aldehyde Functionality:

    • An alkyne bearing an aldehyde group at the 4-position can be prepared or purchased. Alternatively, a protected aldehyde alkyne precursor can be synthesized.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • The 3-fluorobenzyl azide is reacted with the aldehyde-bearing terminal alkyne in the presence of Cu(I) catalyst and a base (e.g., triethylamine) in a suitable solvent such as acetonitrile or aqueous media.
    • This reaction forms the 1,4-disubstituted 1,2,3-triazole ring, linking the 3-fluorophenylmethyl group at the N-1 position and the aldehyde at the 4-position.
  • Purification and Characterization:

    • The product is purified by column chromatography or recrystallization.
    • Characterization is done by NMR (1H, 13C, 19F), IR, and mass spectrometry to confirm the structure.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
3-Fluorobenzyl azide formation 3-Fluorobenzyl bromide, NaN3, DMF, 60°C, 3 h 75-85 Typical nucleophilic substitution
Alkyne aldehyde synthesis Various synthetic routes or purchased N/A Depends on starting materials
CuAAC reaction CuI (2 equiv), Et3N (3 equiv), MeCN, RT, 3 h 70-85 Mild conditions, efficient cycloaddition
Purification Column chromatography - Isolate pure triazole aldehyde

Alternative Synthetic Routes

  • Mitsunobu Reaction Followed by Azide Introduction and CuAAC:
    A synthetic sequence involving Mitsunobu reaction to introduce a benzyl group, conversion to azide, and subsequent CuAAC has been reported for related triazole derivatives. This approach allows introduction of chiral centers and diverse substituents.

  • Lithiation and Formylation:
    For the aldehyde functionality at the 4-position of the triazole, lithiation at C-4 followed by formylation with DMF or other formylating agents is a classical approach. This method is more common for simple triazoles but may require protecting groups when fluorophenylmethyl substituents are present.

Research Findings and Analytical Data

  • The 1H NMR spectrum of such triazole aldehydes typically shows a singlet around δ 8.0 ppm corresponding to the triazole proton adjacent to the aldehyde.
  • The aldehyde proton appears as a distinctive singlet near δ 9.5-10 ppm.
  • 19F NMR confirms the presence and position of the fluorine atom on the phenyl ring, typically showing a signal around δ -110 to -115 ppm depending on the substitution pattern.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C11H8FN3O.

Summary Table of Key Preparation Steps

Preparation Step Description Typical Conditions/Notes
Azide Synthesis Nucleophilic substitution on 3-fluorobenzyl halide NaN3, DMF, 60°C, 3-6 h
Alkyne Preparation Synthesis or procurement of aldehyde-bearing alkyne Varies; may require protection/deprotection
CuAAC Cycloaddition Azide + alkyne, CuI catalyst, base, solvent CuI, Et3N, MeCN or aqueous, RT, 3 h
Formylation (if needed) Lithiation and reaction with DMF n-BuLi or LDA, -78°C, DMF
Purification and Characterization Chromatography, NMR, HRMS, IR Essential for confirming purity and structure

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis of triazole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen 1,3-dipolar cycloaddition. For example, analogous compounds like methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate are synthesized via reaction of fluorobenzyl azides with methyl propiolate under mild conditions . Key steps include:

  • Preparation of the 3-fluorobenzyl azide intermediate.
  • Cycloaddition with a propiolaldehyde derivative to form the triazole core.
  • Oxidation or functionalization to introduce the carbaldehyde group.
    Purification often involves column chromatography, and characterization employs NMR, IR, and mass spectrometry.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of the triazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm1^{-1}) and triazole ring vibrations.
    Example data for a similar compound (5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde):
PropertyValueSource
Molecular FormulaC10_{10}H9_{9}N3_{3}O
Molecular Weight187.20 g/mol

Q. How can researchers address solubility challenges during experimental design with this compound?

The carbaldehyde group and hydrophobic fluorophenyl moiety may limit aqueous solubility. Strategies include:

  • Solvent Optimization : Use of polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
  • Derivatization : Conversion to Schiff bases or oximes to improve solubility while retaining reactivity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for drug delivery studies.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the structural and conformational properties of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For instance, studies on methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate revealed:

  • Planar triazole rings with dihedral angles <5° relative to the benzyl group .
  • C–F···H hydrogen bonding influencing crystal packing.
    Methodology :
  • Crystallize the compound via slow evaporation in a solvent mixture (e.g., ethanol/water).
  • Collect data at 298 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refine structures with SHELXL software .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Given structural similarities to bioactive triazoles (e.g., enzyme inhibitors), assays may include:

  • Enzyme Inhibition : Measure IC50_{50} against target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR strategies involve:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 3-fluorophenyl position to enhance binding affinity .
  • Bioisosteric Replacement : Replacing the carbaldehyde with a carboxamide or thioamide to improve metabolic stability .
  • Pharmacokinetic Profiling : Assess logP, plasma protein binding, and metabolic clearance using in vitro hepatocyte models.

Data Contradictions and Validation

  • Synthetic Yields : Reported yields for triazole derivatives vary (e.g., 60–85% in vs. 45–70% in ). Optimize reaction time, temperature, and catalyst loading.
  • Biological Activity : Some triazoles show broad-spectrum antimicrobial activity , while others are inactive due to poor membrane permeability. Validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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